molecular formula C13H20N2O2S B2853773 1-(3,4-Dimethylphenyl)-4-methanesulfonylpiperazine CAS No. 1163729-80-3

1-(3,4-Dimethylphenyl)-4-methanesulfonylpiperazine

Cat. No. B2853773
CAS RN: 1163729-80-3
M. Wt: 268.38
InChI Key: AWRNELIWDCZFSD-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4-methanesulfonylpiperazine, commonly known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMMP belongs to the class of piperazine derivatives and is known to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of DMMP is not fully understood, but it is believed to act through various pathways. DMMP has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in the production of inflammatory mediators. DMMP has also been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. Furthermore, DMMP has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and physiological effects:
DMMP has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. DMMP has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. DMMP has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase. In addition, DMMP has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

DMMP has several advantages for lab experiments, including its low toxicity and high solubility in water. DMMP is also stable under physiological conditions and can be easily synthesized in the laboratory. However, DMMP has some limitations, including its limited availability and high cost. DMMP also has a short half-life, which may limit its effectiveness in vivo.

Future Directions

For DMMP research include the development of more efficient synthesis methods, the evaluation of its pharmacokinetics and toxicity, and the determination of its efficacy in clinical trials. DMMP may also have potential applications in other diseases, such as cardiovascular disease and diabetes.

Synthesis Methods

DMMP can be synthesized using various methods, including the reaction of 1-(3,4-dimethylphenyl)piperazine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained after purification using column chromatography. Another method involves the reaction of 1-(3,4-dimethylphenyl)piperazine with methanesulfonic acid in the presence of a dehydrating agent such as thionyl chloride.

Scientific Research Applications

DMMP has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. DMMP has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. DMMP has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, DMMP has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-methylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-11-4-5-13(10-12(11)2)14-6-8-15(9-7-14)18(3,16)17/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRNELIWDCZFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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